N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-phenylsulfanylacetamide
Description
N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-phenylsulfanylacetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an imidazolidinone ring, a phenylsulfanyl group, and an acetamide moiety.
Properties
IUPAC Name |
N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-3-14(2)12(19)17(13(20)15-14)16-11(18)9-21-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,15,20)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMAVHPVGASXHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)NC(=O)CSC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-phenylsulfanylacetamide typically involves the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting ethylamine with a suitable diketone under acidic conditions.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using a phenylthiol and an appropriate leaving group.
Formation of the Acetamide Moiety: The final step involves the acylation of the imidazolidinone derivative with an acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-phenylsulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-phenylsulfanylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-phenylsulfanylacetamide involves its interaction with specific molecular targets. The phenylsulfanyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The imidazolidinone ring and acetamide moiety may also contribute to the compound’s overall activity by stabilizing its binding to the target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-methylsulfanylbutanamide
- N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-(3-methylphenoxy)propanamide
- N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[2-(4-fluorophenyl)morpholin-4-yl]acetamide
Uniqueness
N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-phenylsulfanylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylsulfanyl group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
